Cas no 76519-90-9 (Benzonitrile, 2-(bromomethyl)-5-methoxy-)

Benzonitrile, 2-(bromomethyl)-5-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-(bromomethyl)-5-methoxy-
- 2-bromomethyl-5-methoxybenzonitrile
- 2-Bromomethyl-5-methoxy-benzonitrile
- 76519-90-9
- EN300-7867324
- 2-(Bromomethyl)-5-methoxybenzonitrile
- WYJLXNZAQVSWQC-UHFFFAOYSA-N
- SCHEMBL2085379
- DB-103763
-
- インチ: InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3
- InChIKey: WYJLXNZAQVSWQC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 224.97893Da
- どういたいしつりょう: 224.97893Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 33Ų
Benzonitrile, 2-(bromomethyl)-5-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001220-5g |
2-Cyano-4-methoxybenzyl bromide |
76519-90-9 | 97% | 5g |
$1630.00 | 2023-09-01 | |
Enamine | EN300-7867324-0.25g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 0.25g |
$530.0 | 2024-05-22 | |
Enamine | EN300-7867324-5.0g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
Alichem | A015001220-1g |
2-Cyano-4-methoxybenzyl bromide |
76519-90-9 | 97% | 1g |
$899.00 | 2023-09-01 | |
Ambeed | A832058-1g |
2-(Bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 97% | 1g |
$870.0 | 2024-04-17 | |
Enamine | EN300-7867324-2.5g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
Enamine | EN300-7867324-1.0g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 1.0g |
$1070.0 | 2024-05-22 | |
Enamine | EN300-7867324-10.0g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 10.0g |
$4606.0 | 2024-05-22 | |
Enamine | EN300-7867324-0.5g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 0.5g |
$835.0 | 2024-05-22 | |
Enamine | EN300-7867324-0.1g |
2-(bromomethyl)-5-methoxybenzonitrile |
76519-90-9 | 95% | 0.1g |
$372.0 | 2024-05-22 |
Benzonitrile, 2-(bromomethyl)-5-methoxy- 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
Benzonitrile, 2-(bromomethyl)-5-methoxy-に関する追加情報
2-(Bromomethyl)-5-methoxybenzonitrile (CAS No. 76519-90-9): A Comprehensive Overview
2-(Bromomethyl)-5-methoxybenzonitrile (CAS No. 76519-90-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its bromomethyl and methoxy substituents on a benzonitrile backbone, which endow it with a range of chemical properties that make it an attractive starting material for the synthesis of more complex molecules.
The bromomethyl group in 2-(bromomethyl)-5-methoxybenzonitrile is particularly noteworthy because it can undergo various chemical transformations, such as nucleophilic substitution reactions, to form a wide array of derivatives. This functional group's reactivity is crucial in the development of new pharmaceuticals and materials, where precise control over molecular structure is essential. The methoxy group, on the other hand, provides electron-donating properties that can influence the compound's reactivity and stability.
Recent research has highlighted the potential of 2-(bromomethyl)-5-methoxybenzonitrile in the synthesis of biologically active compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel antitumor agents. The bromomethyl group allows for the introduction of various functional groups that can enhance the compound's biological activity and selectivity. Additionally, the methoxy group contributes to the overall lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and reach its target sites.
In the field of materials science, 2-(bromomethyl)-5-methoxybenzonitrile has shown promise as a building block for the synthesis of advanced polymers and functional materials. Its reactivity and structural flexibility make it an ideal candidate for creating materials with tailored properties, such as improved mechanical strength, thermal stability, and optical performance. A recent study in Macromolecules reported the use of this compound in the development of novel copolymers with enhanced thermal stability and mechanical strength.
The synthetic versatility of 2-(bromomethyl)-5-methoxybenzonitrile has also been explored in organic synthesis. Researchers have developed efficient methods to synthesize this compound from readily available starting materials, making it accessible for large-scale production. One such method involves the reaction of 5-methoxybenzonitrile with bromoacetyl bromide in the presence of a base, followed by reduction to form the desired product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for industrial applications.
In addition to its synthetic applications, 2-(bromomethyl)-5-methoxybenzonitrile has been studied for its potential as a ligand in coordination chemistry. The presence of both bromomethyl and methoxy groups allows it to form stable complexes with various metal ions, which can be used in catalytic processes and as precursors for metal-organic frameworks (MOFs). A study published in Inorganic Chemistry demonstrated that complexes formed with this ligand exhibit excellent catalytic activity in C-H activation reactions, highlighting its potential as a versatile ligand in homogeneous catalysis.
The physical properties of 2-(bromomethyl)-5-methoxybenzonitrile have also been extensively characterized. It is a white crystalline solid with a melting point ranging from 60 to 63°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for use in various chemical processes where solubility and stability are important considerations.
In conclusion, 2-(bromomethyl)-5-methoxybenzonitrile (CAS No. 76519-90-9) is a valuable compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it an attractive starting material for the synthesis of biologically active compounds and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.
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